

Application Notes and Protocols for Mesoderm Induction from hPSCs using CHIR-98023

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Compound of Interest

Compound Name: CHIR-98023

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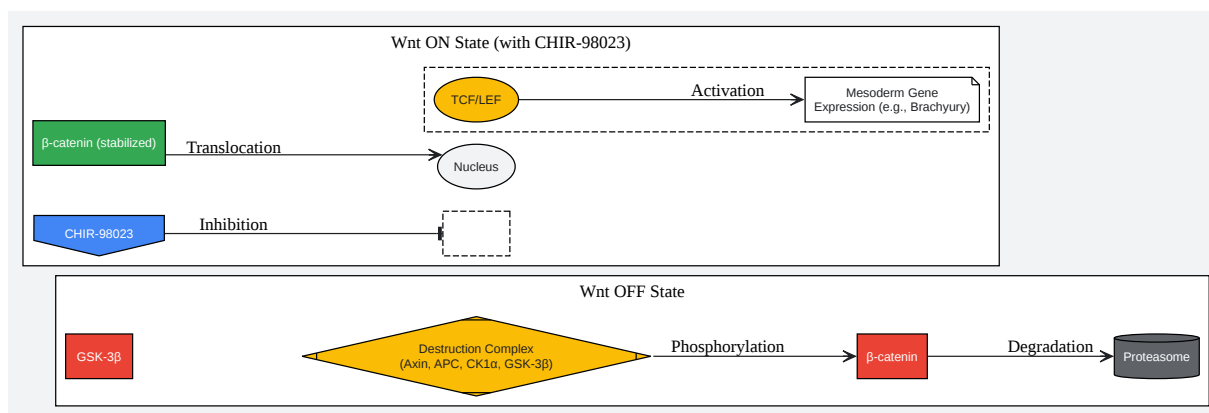
These application notes provide a comprehensive guide for the directed differentiation of human pluripotent stem cells (hPSCs), including both embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into the mesodermal lineage using the small molecule GSK-3 β inhibitor, **CHIR-98023**. The protocols and data presented are synthesized from multiple peer-reviewed studies to ensure robustness and reproducibility.

Introduction

The induction of mesoderm from hPSCs is a critical first step for generating a wide array of clinically relevant cell types, including cardiomyocytes, hematopoietic progenitors, endothelial cells, chondrocytes, and osteoblasts. The Wnt/ β -catenin signaling pathway is a master regulator of embryonic development and plays a pivotal role in primitive streak formation and subsequent mesoderm specification.^{[1][2][3]} **CHIR-98023** is a potent and specific inhibitor of Glycogen Synthase Kinase 3 β (GSK-3 β), a key negative regulator of the canonical Wnt pathway.^{[4][5][6][7]} By inhibiting GSK-3 β , **CHIR-98023** mimics Wnt signaling, leading to the stabilization and nuclear translocation of β -catenin, which in turn activates the transcription of target genes essential for mesoderm induction.^{[6][7][8]} This method provides a highly efficient and reproducible approach for generating mesodermal precursors from hPSCs in a chemically defined manner.

Signaling Pathway

The canonical Wnt signaling pathway is central to the process of mesoderm induction from hPSCs. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1 α , and GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The small molecule **CHIR-98023** acts as a potent inhibitor of GSK-3 β .^{[5][6]} This inhibition prevents the phosphorylation of β -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.^[6] Nuclear β -catenin then associates with TCF/LEF transcription factors to activate the expression of downstream target genes, such as Brachyury (T), a key marker of the primitive streak and nascent mesoderm.^{[1][2]}



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Figure 1. CHIR-98023 activates the Wnt/ β -catenin pathway by inhibiting GSK-3 β .

Quantitative Data Summary

The optimal concentration and duration of **CHIR-98023** treatment can vary depending on the specific hPSC line and the desired mesodermal subtype. The following table summarizes effective concentrations from various studies for inducing different mesodermal fates. It is recommended to optimize the concentration for each new cell line.

Target Mesoderm	hPSC Line	CHIR-98023/99021 Concentration	Duration of Treatment	Additional Factors	Outcome	Reference
Mesendoderm	hESCs, hiPSCs	5 μ M	24 hours	-	~98.7% BRACHYURY+ cells	[9]
Intermediate Mesoderm	hESCs, hiPSCs	5 μ M	24-36 hours	FGF2 + Retinoic Acid	70-80% PAX2+/LHX1+ cells	[9]
Cardiac Mesoderm	hPSCs	5-15 μ M	24 hours	-	Efficient cardiomyogenesis	[10]
Paraxial Mesoderm	hPSCs	6-10 μ M	24 hours	-	PSM derivatives	[10]
Lateral Plate Mesoderm	hPSCs	Not specified	24-48 hours	-	~40% FOXF1+ cells	[9]
General Mesoderm	hiPSCs	2-6 μ M	48 hours	-	Significant increase in TBXT and MIXL1 expression	[2]
Definitive Endoderm vs. Mesoderm	hESCs	7.5 μ M (low volume) vs 15 μ M (high volume)	24 hours	Cell density dependent	Shift between endoderm and mesoderm fates	[11]

Note: CHIR-99021 is a closely related and more frequently cited analog of **CHIR-98023**, and the concentrations are generally interchangeable.

Experimental Protocols

Materials and Reagents

- Human pluripotent stem cells (hPSCs)
- Matrigel® hESC-qualified Matrix (or other suitable extracellular matrix)
- mTeSR™1 or other appropriate hPSC maintenance medium
- DMEM/F-12
- RPMI 1640 medium
- B-27™ Supplement, minus insulin
- **CHIR-98023** (or CHIR-99021)
- DPBS (without Ca²⁺/Mg²⁺)
- Accutase® or other gentle cell dissociation reagent
- ROCK inhibitor (e.g., Y-27632)
- Antibodies for immunofluorescence or flow cytometry (e.g., anti-Brachyury (T), anti-PAX2, anti-LHX1)

Protocol for General Mesoderm Induction

This protocol is a general guideline for inducing a mixed mesodermal population from hPSCs grown in monolayer culture. Optimization may be required.

Day -2 to 0: Seeding hPSCs for Differentiation

- Coat tissue culture plates with Matrigel® according to the manufacturer's instructions.
- Culture hPSCs in mTeSR™1 medium until they reach 70-80% confluency.
- Aspirate the medium and wash the cells once with DPBS.

- Treat the cells with Accutase® to generate a single-cell suspension.
- Resuspend the cells in mTeSR™1 medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.
- Seed the cells onto the Matrigel®-coated plates at a high density (e.g., $1-2 \times 10^5$ cells/cm²).
- Culture overnight. The following day (Day -1), replace the medium with fresh mTeSR™1 without ROCK inhibitor.
- On Day 0, the cells should be at or near 100% confluency.

Day 0: Initiation of Differentiation

- Prepare the differentiation medium: RPMI 1640 supplemented with B-27™ minus insulin.
- Add **CHIR-98023** to the differentiation medium to a final concentration of 3-8 µM. A good starting point is 5 µM.^[9]
- Aspirate the mTeSR™1 medium from the hPSC culture and replace it with the CHIR-containing differentiation medium.

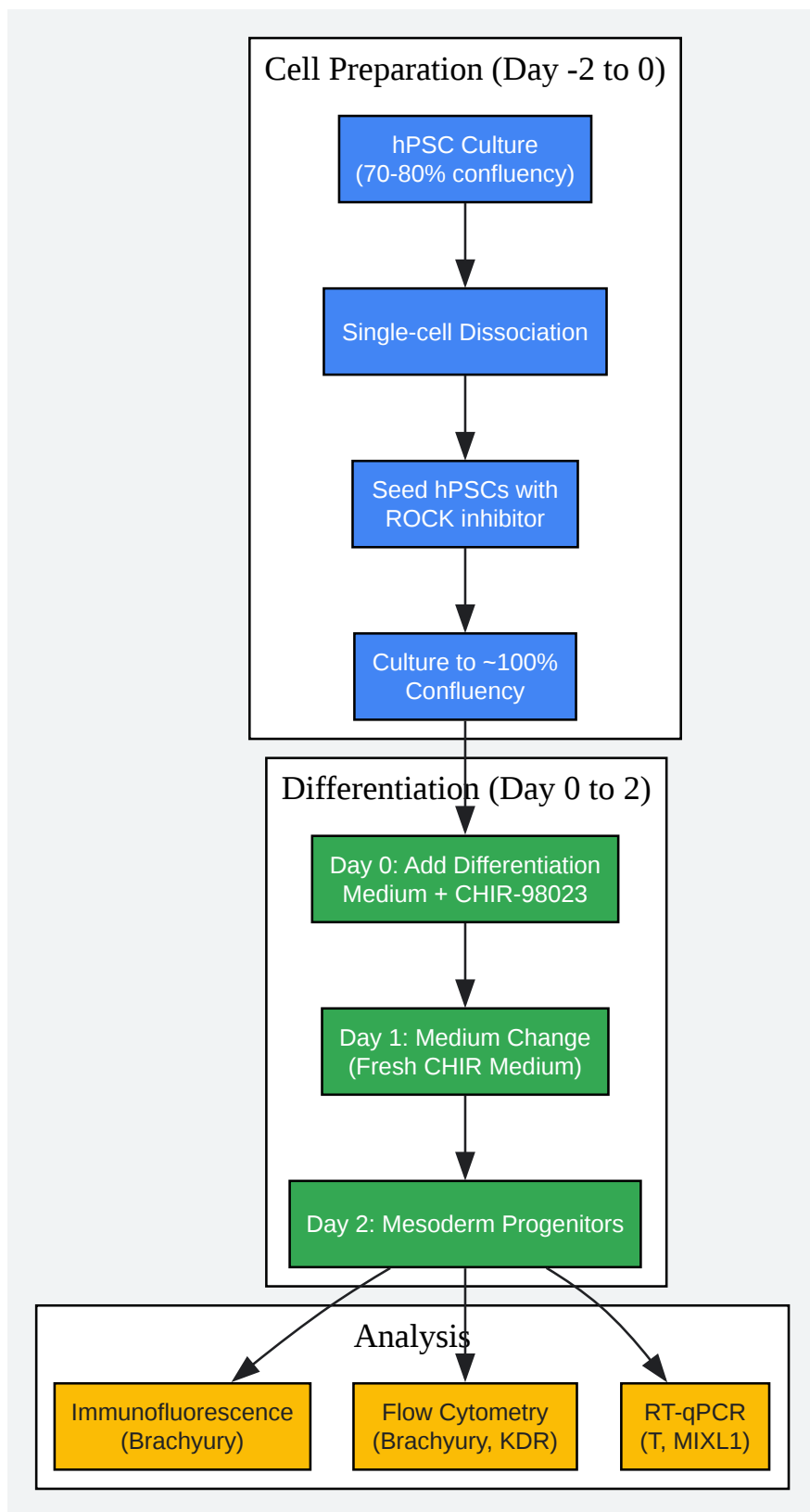
Day 1: Continued Differentiation

- After 24 hours of CHIR treatment, the protocol can be varied depending on the desired mesodermal subtype. For a general mesoderm population, the CHIR treatment can be extended for another 24 hours or replaced with a CHIR-free medium. For specific lineages, other factors may be introduced. For this general protocol, replace the medium with fresh CHIR-containing differentiation medium.

Day 2: Characterization of Mesoderm Progenitors

- After a total of 48 hours of CHIR treatment, the cells are considered to be at the mesoderm progenitor stage.
- The cells can be harvested for analysis or directed towards more specific mesodermal fates by changing the medium to one containing appropriate growth factors.

- Analysis:
 - Immunofluorescence: Fix the cells and stain for the primitive streak and mesoderm marker Brachyury (T).
 - Flow Cytometry: Harvest the cells and stain for surface markers associated with early mesoderm (e.g., KDR/VEGFR2) and intracellularly for Brachyury (T).
 - RT-qPCR: Extract RNA and analyze the expression of mesodermal genes such as T (Brachyury), MIXL1, and EOMES.



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Figure 2. Experimental workflow for the induction of mesoderm from hPSCs.

Troubleshooting and Considerations

- Low Differentiation Efficiency:
 - Cell Density: Ensure that the hPSCs are at a high confluency at the start of differentiation. Cell density can significantly impact differentiation outcomes.[10]
 - CHIR Concentration: The optimal CHIR concentration is cell line-dependent. Perform a dose-response curve (e.g., 1 μ M to 10 μ M) to determine the ideal concentration for your specific hPSC line.
 - Reagent Quality: Ensure the activity of the **CHIR-98023** stock solution.
- High Cell Death:
 - ROCK Inhibitor: Always include a ROCK inhibitor during the single-cell seeding step to improve survival.
 - Gentle Handling: Handle the cells gently during dissociation and seeding.
- Heterogeneity in the Differentiated Population:
 - A completely pure population is rarely achieved. The timing and concentration of CHIR can be fine-tuned to enrich for the desired mesodermal subtype.[9][12] For downstream applications, purification of the target cell population may be necessary.

Conclusion

The use of **CHIR-98023** provides a simple, robust, and efficient method for inducing mesoderm from human pluripotent stem cells. By precisely activating the canonical Wnt signaling pathway, researchers can generate a population of mesodermal progenitors that serve as a valuable starting point for the directed differentiation into a multitude of mature cell types for applications in developmental biology research, disease modeling, and regenerative medicine.

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